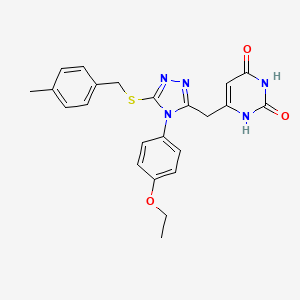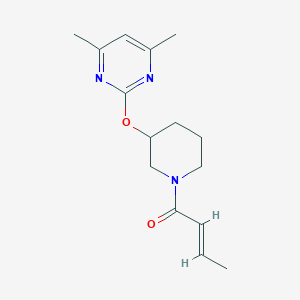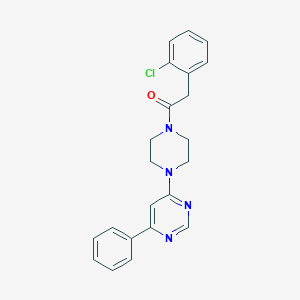
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Aplicaciones Científicas De Investigación
Anticancer Activities
A series of 1,2,4-triazine derivatives, structurally related to the compound , demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparable to the effectiveness of cisplatin. These compounds, specifically those with chlorophenyl substitutions, have been identified as potential antitumor agents, underscoring the therapeutic potential of chlorophenyl-piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis of piperidine and piperazine derivatives, including compounds with structural similarities to 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone, has yielded new chemical entities with significant antibacterial and antifungal efficacy. These compounds exhibited broad-spectrum antimicrobial properties against various strains, suggesting their potential use in treating microbial infections (Merugu et al., 2010).
Synthesis of Heterocycles
Research into the condensation of chlorophenyl-ethanone derivatives has led to the development of new methodologies for synthesizing heterocyclic compounds, such as isoflavones and pyrimidines. These processes not only expand the chemical toolbox for creating bioactive molecules but also highlight the versatility of chlorophenyl-piperazine derivatives in synthesizing diverse heterocyclic structures (Moskvina et al., 2015).
Antimicrobial Efficacy
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed remarkable and broad-spectrum antimicrobial activity, comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of chlorophenyl-piperazine compounds in developing new antimicrobial agents (Gan et al., 2010).
Antitumor and DNA Methylation
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation processes. These studies reveal the potential therapeutic applications of chlorophenyl-piperazine derivatives in cancer treatment, particularly through epigenetic mechanisms (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-9-5-4-8-18(19)14-22(28)27-12-10-26(11-13-27)21-15-20(24-16-25-21)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCIZBCXHHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)
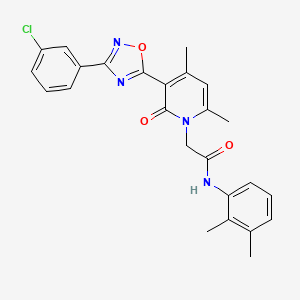
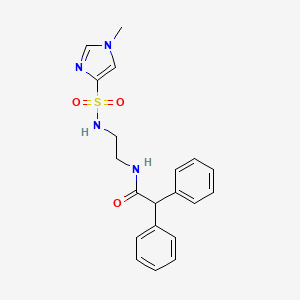

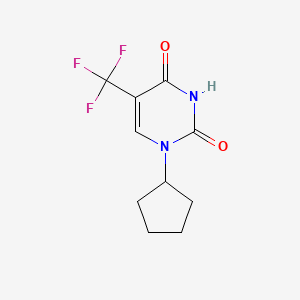
![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
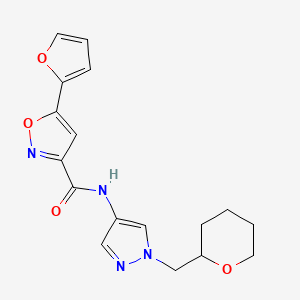
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

